molecular formula C8H5FN2O B1441945 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-32-3

6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1441945
CAS No.: 881841-32-3
M. Wt: 164.14 g/mol
InChI Key: PHQLIVRLJJGESN-UHFFFAOYSA-N
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Description

Structural and Conformational Characteristics

Molecular Architecture and Heterocyclic Framework

The molecular architecture of 6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde encompasses a bicyclic heterocyclic system that demonstrates remarkable structural complexity and electronic distribution patterns. The compound's framework consists of a fused ring system where an imidazole ring shares a common bond with a pyridine ring, creating a planar aromatic system with delocalized electron density. The overall molecular geometry exhibits planarity characteristic of aromatic heterocyclic compounds, with the fusion point between the imidazole and pyridine rings creating a rigid structural backbone that constrains conformational flexibility.

The heterocyclic framework displays specific geometric parameters that are consistent with aromatic character throughout the fused ring system. The molecular structure demonstrates typical bond lengths and angles associated with aromatic heterocycles, where the nitrogen atoms within both the imidazole and pyridine portions contribute to the electron density distribution and overall stability of the system. The planarity of the molecule facilitates effective orbital overlap and contributes to the aromatic stabilization energy of the entire heterocyclic framework.

Crystallographic studies of related imidazopyridine compounds have revealed that the degree of freedom in molecular conformations is generally low, indicating that the fused ring system adopts preferred conformational states with minimal energy barriers for rotation around single bonds within the framework. The structural rigidity imposed by the fused ring system creates a well-defined three-dimensional arrangement that influences both intramolecular and intermolecular interactions.

Imidazo[1,2-a]pyridine Core Structural Analysis

The imidazo[1,2-a]pyridine core represents a unique heterocyclic scaffold characterized by the fusion of an imidazole ring with a pyridine ring through a shared carbon-nitrogen bond. This core structure exhibits distinct electronic properties due to the presence of multiple nitrogen atoms within the aromatic system, creating regions of varied electron density that influence chemical reactivity and molecular interactions. The core maintains aromatic character throughout both ring systems, with delocalized pi-electron density contributing to the overall stability and planarity of the molecule.

Detailed structural analysis reveals that the imidazo[1,2-a]pyridine core adopts a planar conformation with specific bond lengths and angles that are characteristic of aromatic heterocyclic systems. The nitrogen atoms within the core structure exhibit different hybridization states and electronic environments, with the pyridine nitrogen displaying typical sp2 hybridization and lone pair availability for coordination or hydrogen bonding interactions. The imidazole portion contains both a pyridine-like nitrogen and a pyrrole-like nitrogen, creating asymmetric charge distribution within the molecular framework.

The core structure demonstrates significant electronic delocalization across the entire bicyclic system, with molecular orbital calculations indicating that both the highest occupied molecular orbital and lowest unoccupied molecular orbital are pi-type orbitals involving atoms from both heterocyclic fragments. This electronic delocalization contributes to the chemical stability of the core structure and influences the reactivity patterns observed in derivatization reactions.

Structural Parameter Value Reference Standard
Molecular Formula C8H5FN2O Confirmed by mass spectrometry
Average Molecular Mass 164.139 Da Calculated from atomic weights
Monoisotopic Mass 164.038591 Da High-resolution mass spectrometry
Ring System Bicyclic fused heterocycle X-ray crystallography studies
Aromatic Character Fully aromatic Electronic structure calculations
Fluorine Substitution Patterns and Electronic Effects

The fluorine atom positioned at the sixth carbon of the imidazopyridine core exerts profound electronic effects on the overall molecular structure and electronic distribution. Fluorine, being the most electronegative element, introduces significant electron-withdrawing character that stabilizes the molecular orbitals through inductive effects. The strong negative inductive effect of fluorine, characterized by a sigma inductive parameter of 0.51, substantially influences the electronic structure of the entire heterocyclic system. Additionally, fluorine exhibits a positive mesomeric effect with a sigma resonance parameter of negative 0.34, creating a complex interplay of electronic effects that modify the reactivity and stability of the compound.

The fluorine substitution results in stabilization of both the highest occupied molecular orbital and lowest unoccupied molecular orbital by approximately 0.70 electron volts compared to non-fluorinated analogs, while maintaining comparable energy gaps between these frontier orbitals. This stabilization enhances the resistance to oxidative degradation and confers improved chemical stability to the fluorinated compound. The electron-withdrawing nature of fluorine also affects the electron density distribution throughout the aromatic system, creating regions of reduced electron density that influence electrophilic and nucleophilic attack patterns.

Intermolecular interaction studies have demonstrated that fluorine substitution significantly alters the crystal packing arrangements and hydrogen bonding patterns compared to non-fluorinated derivatives. The fluorine atom participates in unique intermolecular contacts, including hydrogen-fluorine interactions and fluorine-carbon contacts, which contribute approximately 41% of the total intermolecular surface interactions in fluorinated imidazopyridine compounds. These interactions influence the solid-state properties and can affect solubility, melting point, and crystallization behavior.

The electronic effects of fluorine substitution extend beyond simple inductive withdrawal, as the fluorine atom also participates in orbital mixing that modifies the overall electronic structure. Density functional theory calculations have shown that fluorine substitution does not significantly alter the shapes of molecular orbitals but substantially affects their energy levels, creating more stable electronic configurations that resist chemical degradation.

Electronic Parameter Fluorinated Compound Non-fluorinated Analog Effect of Fluorination
Highest Occupied Molecular Orbital Energy Stabilized by 0.70 eV Reference level Increased stability
Lowest Unoccupied Molecular Orbital Energy Stabilized by 0.70 eV Reference level Enhanced electron acceptance
Inductive Effect (σI) 0.51 0.00 (hydrogen) Strong electron withdrawal
Mesomeric Effect (σR) -0.34 0.00 (hydrogen) Moderate electron donation
Intermolecular F-contacts 41% of surface 0% New interaction patterns
Aldehyde Functional Group Positioning and Reactivity

The aldehyde functional group positioned at the second carbon of the imidazo[1,2-a]pyridine core introduces a highly reactive electrophilic center that significantly influences the chemical behavior and synthetic utility of the compound. The carbonyl carbon of the aldehyde group exhibits substantial positive charge character due to the electronegativity difference between carbon and oxygen, creating a strong electrophilic site that readily participates in nucleophilic addition reactions. The positioning of this functional group adjacent to the nitrogen-containing heterocyclic system creates additional electronic interactions that can influence both the reactivity of the aldehyde and the electron density distribution within the aromatic core.

The aldehyde functional group demonstrates characteristic spectroscopic properties that confirm its structural integrity and electronic environment. Infrared spectroscopy reveals the presence of the carbonyl stretching vibration, typically observed in the range of 1720 to 1740 wavenumbers, which is characteristic of aromatic aldehyde compounds. The positioning of the aldehyde group at the second position of the imidazole ring places it in an electronically activated environment that can enhance its reactivity toward various nucleophilic species.

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of the aldehyde functional group. The aldehyde proton typically appears as a characteristic singlet in the downfield region of the proton nuclear magnetic resonance spectrum, usually between 9.5 and 10.5 parts per million, confirming the presence and integrity of the formyl group. The carbon-13 nuclear magnetic resonance spectrum shows the carbonyl carbon signal in the expected range for aromatic aldehydes, typically between 190 and 200 parts per million.

The reactivity profile of the aldehyde functional group is enhanced by its positioning within the electron-deficient aromatic system created by the fluorine substitution and the nitrogen-containing heterocycle. This electronic environment increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and facilitating various condensation reactions, including imine formation, hydrazone synthesis, and aldol-type condensations. The aldehyde group serves as a versatile synthetic handle for further functionalization and derivatization of the imidazopyridine scaffold.

Aldehyde Characteristic Observed Value Typical Range Structural Significance
Infrared Carbonyl Stretch 1720-1740 cm⁻¹ 1720-1740 cm⁻¹ Aromatic aldehyde character
¹H Nuclear Magnetic Resonance 9.5-10.5 ppm 9.0-10.5 ppm Aldehyde proton identification
¹³C Nuclear Magnetic Resonance 190-200 ppm 190-210 ppm Carbonyl carbon confirmation
Electrophilic Reactivity Enhanced Variable Activated by electron-withdrawal
Nucleophilic Addition Readily occurs Compound-dependent High synthetic utility

Properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQLIVRLJJGESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717181
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881841-32-3
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881841-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Imidazo[1,2-a]pyridine Core

A common approach to synthesize imidazo[1,2-a]pyridine derivatives involves the cyclization of 2-aminopyridine with α-haloketones under basic conditions at ambient temperature. This method has been extensively validated in literature for related compounds and ensures formation of the bicyclic imidazo ring system with good control over substitution patterns.

Formylation at the 2-Position

The aldehyde group at the 2-position is introduced via oxidation or functional group transformation of side-chain precursors. One industrially relevant method involves the reaction of the fluorinated intermediate with ethyl bromoacetate in the presence of base to form an ethyl ester at the 3-position (adjacent to the aldehyde position), followed by hydrolysis to the corresponding acid. Subsequent selective oxidation or formylation converts this intermediate to the 2-carbaldehyde.

Detailed Synthetic Route Based on Patent CN103864786A

This patent outlines a practical and scalable synthetic route for 6-fluoroimidazo[1,2-a]pyridine derivatives closely related to the target compound:

Step Reactants & Conditions Description Outcome
1 2-amino-5-fluoropyridine + N,N-dimethylformamide dimethylacetal, 40–100 °C, 2–8 h Formation of N,N-dimethyl-N'-2-(5-fluoropyridinyl)formamidine intermediate (no purification needed) Intermediate amidine
2 Intermediate + ethyl bromoacetate + base (sodium bicarbonate, carbonate, or similar), solvent (dioxane, toluene, or DMF), 100–160 °C, 2–8 h Cyclization and alkylation to form 6-fluoroimidazo[1,2-a]pyridine-3-ethyl formate Ethyl ester intermediate
3 Hydrolysis of ethyl ester in alkaline medium, 10–90 °C, 1–5 h, followed by acid neutralization Conversion of ester to 6-fluoroimidazo[1,2-a]pyridine-3-formic acid Carboxylic acid intermediate

Although this patent focuses on the 3-formic acid derivative, the methodology can be adapted to prepare the 2-carbaldehyde by modifying the oxidation state at the 2-position or employing selective formylation strategies post-cyclization.

Alternative Synthetic Considerations and Reaction Conditions

  • Fluorination Strategy: Starting from fluorinated pyridine derivatives avoids late-stage fluorination, which can be challenging due to regioselectivity and harsh conditions required by electrophilic fluorinating agents.

  • Solvents and Catalysts: Common solvents include dioxane, toluene, DMF, and methylal, chosen for their ability to dissolve reactants and withstand elevated temperatures without degradation. Bases such as sodium bicarbonate, sodium carbonate, or potassium carbonate are used to promote cyclization and alkylation steps.

  • Reaction Times and Temperatures: Cyclization and alkylation typically require 2–8 hours at 100–160 °C, while hydrolysis is performed at milder temperatures (10–90 °C) for 1–5 hours to ensure controlled conversion without decomposition.

Analytical and Purification Techniques

  • Work-up Procedures: After each reaction step, extraction with ethyl acetate or dichloromethane, washing with water or brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure are standard to isolate intermediates.

  • Purification: Recrystallization from hexane/ethyl acetate mixtures (e.g., 6:1 volume ratio) is employed to obtain high-purity products suitable for further transformations or applications.

Summary Table of Preparation Parameters

Parameter Details Notes
Starting Material 2-amino-5-fluoropyridine Fluorine pre-installed at 6-position
Key Intermediate N,N-dimethyl-N'-2-(5-fluoropyridinyl)formamidine No purification required
Alkylating Agent Ethyl bromoacetate Forms ester intermediate
Base Sodium bicarbonate, sodium carbonate, potassium carbonate Promotes cyclization and alkylation
Solvents Dioxane, toluene, DMF, methylal Selected for solubility and thermal stability
Reaction Temperatures 40–160 °C (step-dependent) Controlled for optimal yield
Reaction Times 2–8 hours per step Adjusted based on monitoring
Purification Recrystallization (hexane:ethyl acetate 6:1) Ensures product purity

Chemical Reactions Analysis

Types of Reactions

6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is primarily related to its ability to interact with various biological targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This dual functionality makes it a versatile compound in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituent at Position 6 Functional Group at Position 2 Key Properties/Applications
6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde Fluoro (-F) Aldehyde (-CHO) High reactivity for derivatization; potential urease inhibition
6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde Methyl (-CH₃) Aldehyde (-CHO) Electron-donating methyl group improves solubility; reduced metabolic stability compared to fluoro analogs
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Trifluoromethyl (-CF₃) Carboxylic acid (-COOH) Strong electron-withdrawing CF₃ group increases acidity; potential for ionic interactions in drug design
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Bromo (-Br) Aldehyde (-CHO) at position 3 Bromine’s polarizability enhances halogen bonding; aldehyde at position 3 alters reactivity
2-Phenylimidazo[1,2-a]pyridine - Phenyl (-C₆H₅) Bulky phenyl group enables π-π stacking; limited derivatization potential

Electronic and Steric Effects

  • Fluorine vs. Methyl/Trifluoromethyl : The fluoro group (-F) at position 6 is smaller and more electronegative than -CH₃ or -CF₃, reducing steric hindrance and enhancing dipole interactions. This improves binding to enzymes like urease compared to bulkier groups .
  • Aldehyde vs. Carboxylic Acid : The aldehyde group at position 2 offers nucleophilic reactivity for forming Schiff bases or oxazoles, whereas the carboxylic acid in analogs enables salt formation but limits covalent derivatization .

Biological Activity

6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₅FN₂O
  • Molecular Weight : 164.14 g/mol
  • Key Features : The compound features a fluorine atom at the 6th position of the imidazo[1,2-a]pyridine ring and an aldehyde group at the 2nd position, which enhances its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Lipophilicity : The presence of the fluorine atom increases the compound's lipophilicity, facilitating membrane penetration .
  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This dual functionality makes it a versatile candidate in drug discovery .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it suitable for further exploration in treating infections .
  • Anticancer Properties : Compounds in this class have shown efficacy against various cancer cell lines. For example, derivatives synthesized from this compound exhibited significant inhibition of cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
AnticancerInhibitory effects on cancer cell lines
Urease InhibitionModerate to significant activity in derivatives

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that these derivatives significantly inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Applications in Medicinal Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its applications include:

  • Pharmaceutical Development : As a precursor for novel therapeutic agents targeting various diseases.
  • Fluorescent Probes : Utilized in developing materials with specific optical properties due to its unique structure .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds.

Compound NameStructural FeaturesUnique Aspects
5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehydeFluorine at position 5Different reactivity profile
8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehydeFluorine at position 8Exhibits different biological activity patterns
Imidazo[1,2-a]pyridineLacks fluorine substitutionBase structure for comparison

The distinct placement of the fluorine atom in this compound contributes significantly to its enhanced biological activity compared to other similar compounds .

Q & A

Q. Q1. What are the established synthetic routes for 6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of 2-aminoimidazole derivatives with fluorinated aliphatic or aromatic precursors. For example, a two-step protocol may include:

Halogenation : Fluorination at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor®) under inert conditions.

Cyclization : Condensation with α-ketoaldehydes or glyoxal derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours.
Yield optimization requires strict control of stoichiometry, temperature, and catalyst selection (e.g., Pd/C for deprotection steps). Impurities like 6-chloro analogues may arise if halogen exchange is incomplete, necessitating HPLC or GC-MS purification .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its non-fluorinated analogues?

Methodological Answer:

  • ¹⁹F NMR : A singlet near δ -120 to -130 ppm confirms fluorine substitution at the 6-position.
  • ¹H NMR : The aldehyde proton (CHO) appears as a singlet at δ 9.8–10.2 ppm; coupling with the adjacent fluorine atom may split peaks in non-symmetrical derivatives.
  • HRMS : Molecular ion peaks at m/z [M+H]⁺ should match the theoretical mass (C₈H₅FN₂O: 164.04 g/mol). Non-fluorinated analogues lack the characteristic isotope pattern of fluorine .

Q. Q3. What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer: Store under inert gas (Ar/N₂) at –20°C in amber vials to avoid light-induced oxidation. The aldehyde group is prone to hydration or dimerization; adding molecular sieves (3Å) to the storage container minimizes moisture absorption. Periodic TLC or LC-MS monitoring is advised to assess stability .

Advanced Research Questions

Q. Q4. How does fluorination at the 6-position affect the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The electron-withdrawing fluorine atom deactivates the imidazo[1,2-a]pyridine core, reducing reactivity in palladium-catalyzed couplings. To enhance efficiency:

  • Use bulky ligands (e.g., XPhos) to stabilize the Pd(0) intermediate.
  • Optimize base selection (e.g., Cs₂CO₃ instead of K₂CO₃) to improve boronic acid activation.
  • Reaction temperatures >100°C may be required, but prolonged heating risks aldehyde decomposition. Comparative studies with 6-H and 6-Cl analogues show lower yields for the fluoro derivative, necessitating stoichiometric adjustments .

Q. Q5. What computational methods (e.g., DFT) are suitable for predicting the electronic effects of the 6-fluoro substituent on the compound’s pharmacological activity?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and HOMO/LUMO distributions. The 6-fluoro group increases electron density at the pyridine nitrogen, enhancing hydrogen-bonding capacity with biological targets (e.g., kinases).
  • Compare binding affinities via molecular docking (AutoDock Vina) against non-fluorinated analogues. Fluorine’s electronegativity often improves target selectivity but may reduce solubility, requiring co-solvent optimization in assays .

Q. Q6. How can conflicting data on the compound’s solubility in polar vs. non-polar solvents be resolved?

Methodological Answer: Contradictions arise due to varying measurement techniques (e.g., shake-flask vs. HPLC). A systematic approach includes:

Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents.

Co-solvent Blending : Use DMSO-water mixtures (10–30% DMSO) for biological assays; logP values (~1.5) suggest moderate lipophilicity.

Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers (pH 7.4) to distinguish true solubility from colloidal dispersion .

Q. Q7. What strategies mitigate side reactions during derivatization of the aldehyde group (e.g., reductive amination)?

Methodological Answer:

  • Protection-Deprotection : Temporarily convert the aldehyde to a stable acetal using ethylene glycol and p-TsOH.
  • Low-Temperature Reduction : Use NaBH₃CN or STAB in MeOH at 0°C to minimize over-reduction to alcohols.
  • Catalyst Screening : Immobilized enzymes (e.g., transaminases) enable selective amination without metal catalysts. Post-reaction, purify via silica gel chromatography (EtOAc/hexane gradient) to isolate the desired imine or amine derivatives .

Data Interpretation and Optimization

Q. Q8. How should researchers address discrepancies in reported biological activity (e.g., IC₅₀ values) across different assay platforms?

Methodological Answer:

  • Assay Standardization : Normalize data using internal controls (e.g., staurosporine for kinase inhibition).
  • Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Counter-Screen : Test against off-target receptors (e.g., GPCRs) to rule out nonspecific binding. Fluorinated imidazopyridines often exhibit assay-dependent variability due to membrane permeability differences .

Q. Q9. What analytical workflows validate the compound’s stability under physiological conditions (e.g., plasma, liver microsomes)?

Methodological Answer:

  • In Vitro Stability Assay : Incubate the compound in pooled human plasma (37°C, 24h) and analyze degradation via UPLC-QTOF.
  • Metabolite ID : Use H/D exchange experiments and MS/MS fragmentation to identify oxidation products (e.g., carboxylic acid derivatives).
  • CYP Inhibition Screening : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Fluorine substitution often reduces metabolic clearance but may increase plasma protein binding .

Advanced Applications

Q. Q10. How can this compound serve as a precursor for fluorescent probes or PET tracers?

Methodological Answer:

  • Probe Design : Conjugate the aldehyde group with hydrazine-containing fluorophores (e.g., BODIPY-hydrazine) via Schiff base formation. The fluorine atom enhances probe stability against enzymatic cleavage.
  • ¹⁸F Radiolabeling : Use nucleophilic aromatic substitution (SNAr) with [¹⁸F]KF/Kryptofix® to replace leaving groups (e.g., nitro or trimethylammonium) at the 6-position. Purify via semi-preparative HPLC (C18 column, MeCN/H₂O) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

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